molecular formula C6H8O2S B6184150 2-(acetylsulfanyl)cyclobutan-1-one CAS No. 2624139-61-1

2-(acetylsulfanyl)cyclobutan-1-one

Cat. No. B6184150
CAS RN: 2624139-61-1
M. Wt: 144.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(acetylsulfanyl)cyclobutan-1-one” is a chemical compound with the IUPAC name S-(3-oxocyclobutyl) ethanethioate . It has a molecular weight of 144.19 . The compound is stored at a temperature of 4°C and is in liquid form .


Synthesis Analysis

The synthesis of cyclobutanones, which includes “2-(acetylsulfanyl)cyclobutan-1-one”, has been a subject of research in recent years . A variety of new strategies for the construction of cyclobutane rings have emerged during the last decade . For example, a catalytic radical process enables an asymmetric 1,4-C-H alkylation of diazoketones for stereoselective construction of cyclobutanone structures .


Molecular Structure Analysis

The InChI code for “2-(acetylsulfanyl)cyclobutan-1-one” is 1S/C6H8O2S/c1-4(7)9-6-2-5(8)3-6/h6H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Safety and Hazards

The safety data sheet for a similar compound, 2-Butanone, indicates that it is highly flammable and can cause serious eye irritation . It may also cause drowsiness or dizziness and damage to organs through prolonged or repeated exposure . Similar precautions may apply to “2-(acetylsulfanyl)cyclobutan-1-one”.

Future Directions

Research into the synthesis and properties of cyclobutanones, including “2-(acetylsulfanyl)cyclobutan-1-one”, is ongoing . Future directions may include the development of new strategies for the construction of cyclobutane rings, as well as investigations into the biological activities of these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(acetylsulfanyl)cyclobutan-1-one can be achieved through a multi-step process involving the conversion of a cyclobutanone derivative to the desired product via a series of chemical reactions.", "Starting Materials": [ "Cyclobutanone", "Acetic anhydride", "Sulfur", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with acetic anhydride in the presence of sulfur to form 2-acetylsulfanyl-cyclobutanone.", "Step 2: The resulting product is then treated with sodium hydroxide to hydrolyze the acetyl group and form 2-mercaptocyclobutanone.", "Step 3: The 2-mercaptocyclobutanone is then oxidized using hydrogen peroxide in the presence of hydrochloric acid to form 2-(acetylsulfanyl)cyclobutan-1-one." ] }

CAS RN

2624139-61-1

Product Name

2-(acetylsulfanyl)cyclobutan-1-one

Molecular Formula

C6H8O2S

Molecular Weight

144.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.